molecular formula C17H25NO3 B13903723 tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13903723
M. Wt: 291.4 g/mol
InChI Key: PBLXMNDVOUBEON-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced through a tert-butylation reaction, using tert-butyl chloride and a base such as potassium carbonate.

    Final Esterification: The final step involves esterification to form the carboxylate ester, using an appropriate esterifying agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The isoquinoline core can be reduced to form a tetrahydroisoquinoline derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and aryl halides, with bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 6-(carboxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate.

    Reduction: Formation of 6-(hydroxymethyl)-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.

    Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the target. The hydroxymethyl group and the isoquinoline core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: A reduced form of the original compound with similar chemical properties.

    Tert-butyl 6-(carboxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: An oxidized form with different reactivity.

Uniqueness

Tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to the presence of both the tert-butyl and hydroxymethyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 6-(hydroxymethyl)-5,8-dimethyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C17H25NO3/c1-11-8-13(10-19)12(2)14-6-7-18(9-15(11)14)16(20)21-17(3,4)5/h8,19H,6-7,9-10H2,1-5H3

InChI Key

PBLXMNDVOUBEON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1CN(CC2)C(=O)OC(C)(C)C)C)CO

Origin of Product

United States

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